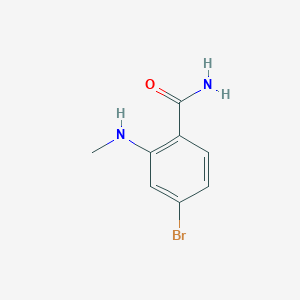

4-Bromo-2-(methylamino)benzamide

Description

Significance of Halogenated and Aminated Benzamide (B126) Scaffolds in Modern Organic Synthesis

Benzamide scaffolds, which are derivatives of benzoic acid and ammonia (B1221849), are of significant interest in medicinal chemistry and drug discovery. The introduction of halogen atoms, such as bromine, and amino groups onto this scaffold dramatically enhances its utility in modern organic synthesis.

Halogenated Benzamides: The presence of a halogen atom, like bromine, on the benzamide ring provides a reactive handle for a variety of chemical transformations. nih.gov Halogenated organic compounds are crucial in synthetic chemistry as they can participate in numerous coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the construction of complex molecular architectures. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are essential for building the core structures of many pharmaceutical and agrochemical products. The bromine atom in a molecule like 4-Bromo-2-(methylamino)benzamide can be selectively replaced or modified, offering a strategic point for diversification and the introduction of other functional groups.

Aminated Benzamides: The amino group, particularly a secondary amine like the methylamino group in this compound, also plays a critical role. Amines are fundamental building blocks in organic chemistry and are prevalent in a vast array of biologically active compounds. byjus.comlearncbse.in They can act as nucleophiles, bases, or directing groups in various chemical reactions. The methylamino group can influence the electronic properties of the aromatic ring and participate in reactions to form larger, more complex structures. In medicinal chemistry, the amino group is often a key pharmacophore, interacting with biological targets such as enzymes and receptors through hydrogen bonding and other non-covalent interactions.

The combination of both halogen and amino functionalities on a benzamide scaffold creates a multifunctional building block with significant potential. This dual functionalization allows for sequential and selective reactions, providing a powerful tool for chemists to design and synthesize novel compounds with desired properties.

Role of this compound as a Versatile Intermediate in Chemical Science

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. Its utility stems from the presence of multiple reactive sites that can be selectively addressed.

Chemical Reactivity and Synthetic Utility: The bromine atom at the 4-position of the benzamide ring is a key feature that allows for a range of cross-coupling reactions. This enables the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the molecular diversity that can be achieved from this single starting material. The methylamino group at the 2-position can also be a site for further chemical modification. For instance, it can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The benzamide functional group itself can undergo hydrolysis or reduction, further adding to the synthetic versatility of the molecule.

Applications in Medicinal Chemistry: The benzamide scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications. researchgate.netcolab.ws Derivatives of benzamides have shown activities as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ainanobioletters.com Specifically, compounds with structural similarities to this compound have been investigated for their potential biological activities. For example, related N-phenylbenzamide derivatives have been studied for their antiviral effects. nih.gov The ability to use this compound as a starting point to synthesize libraries of related compounds is therefore of great interest to medicinal chemists in the search for new drug candidates.

Scope and Academic Objectives of Comprehensive Research on the Compound

The primary academic objective for conducting comprehensive research on this compound is to fully elucidate its chemical properties and expand its applications in synthetic and medicinal chemistry.

Key Research Areas:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound is a fundamental objective. This includes exploring different starting materials, reaction conditions, and purification methods to maximize yield and purity.

Reaction Profiling: A thorough investigation of the reactivity of the different functional groups within the molecule is crucial. This involves studying its behavior in a wide range of chemical transformations to understand its synthetic potential fully.

Derivative Synthesis and Biological Evaluation: A major goal is to utilize this compound as a scaffold to synthesize a diverse library of new compounds. These derivatives can then be screened for various biological activities, with the aim of identifying new lead compounds for drug discovery programs.

Structural and Spectroscopic Characterization: Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography is essential to confirm the structure and purity of the compound and its derivatives. This data is critical for understanding its chemical behavior and for regulatory purposes.

By systematically exploring these areas, researchers can unlock the full potential of this compound as a valuable tool in chemical science. The knowledge gained from this research can contribute to the development of new synthetic methodologies and the discovery of novel molecules with important applications in medicine and other fields.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9BrN2O | labsolu.ca |

| Molecular Weight | 229.08 g/mol | labsolu.ca |

| CAS Number | 1369866-48-7 | chemicalbook.com |

| InChI | InChI=1S/C8H9BrN2O/c1-11-7-4-5(9)2-3-6(7)8(10)12/h2-4,11H,1H3,(H2,10,12) | labsolu.ca |

| Synonyms | This compound, MFCD29094359, PB40440, D96607 | labsolu.ca |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(methylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11-7-4-5(9)2-3-6(7)8(10)12/h2-4,11H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSBPDKQTBUKDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Bromo 2 Methylamino Benzamide

Retrosynthetic Approaches and Key Precursors for Benzamide (B126) Formation

Retrosynthetic analysis of 4-bromo-2-(methylamino)benzamide reveals two primary disconnection points: the amide bond and the carbon-bromine bond. This leads to several viable synthetic pathways starting from readily available precursors.

Synthesis from Brominated Benzoic Acid Derivatives

One of the most direct routes involves the use of a pre-brominated benzoic acid derivative. A key precursor in this approach is 2-amino-4-bromobenzoic acid. sigmaaldrich.combldpharm.comchemicalbook.com This compound already possesses the required bromine atom at the 4-position and an amino group at the 2-position, which can be subsequently methylated.

The general strategy involves:

Amidation: Conversion of the carboxylic acid group of 2-amino-4-bromobenzoic acid into a primary amide.

Methylation: Introduction of the methyl group onto the amino functionality.

Alternatively, starting with 4-bromobenzoic acid, a different sequence of reactions is required, which typically involves nitration, reduction, and then amidation, followed by methylation. However, the use of 2-amino-4-bromobenzoic acid is often more efficient due to the reduced number of steps. sigmaaldrich.com

Amidation Reactions and Amine Introduction

The formation of the benzamide moiety is a crucial step in the synthesis. This is typically achieved through standard amidation reactions. researchgate.net When starting with a benzoic acid derivative, such as 4-bromo-2-fluorobenzoic acid, the carboxylic acid can be activated to facilitate nucleophilic attack by an amine. chemicalbook.com

Common methods for amidation include:

Acid Chlorides: Conversion of the benzoic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849) or a protected amine.

Coupling Reagents: Direct coupling of the benzoic acid with an amine source using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or newer, more efficient coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole). acs.org

The introduction of the amine can also be accomplished through nucleophilic aromatic substitution on a suitably activated precursor. researchgate.net

Catalytic and Modern Synthetic Approaches

Modern synthetic chemistry offers several catalytic and more efficient methods for the synthesis of complex molecules like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been utilized in the synthesis of related brominated benzamide derivatives. mdpi.comresearchgate.net While not a direct synthesis of the target molecule in the provided references, these methods highlight the potential for constructing the core structure through carbon-carbon or carbon-nitrogen bond formation. For instance, a boronic acid derivative could be coupled with a brominated precursor in the presence of a palladium catalyst. mdpi.comresearchgate.netresearchgate.net

Furthermore, advancements in C-H activation and functionalization could provide more direct routes to such compounds, minimizing the need for pre-functionalized starting materials. Visible light-accelerated, metal-free C-H halogenation has been shown to be effective for the regioselective bromination of related aromatic amides. rsc.org

The table below summarizes some of the key synthetic strategies and precursors discussed:

| Synthetic Strategy | Key Precursor(s) | Key Reactions | Reference(s) |

| From Brominated Benzoic Acid | 2-Amino-4-bromobenzoic acid | Amidation, Methylation | sigmaaldrich.combldpharm.com |

| Regioselective Bromination | 2-(Methylamino)benzamide | Electrophilic Aromatic Bromination (e.g., with NBS) | chemicalbook.commdpi.com |

| Nucleophilic Substitution | 2-Fluoro-4-bromobenzamide | Nucleophilic Aromatic Substitution with Methylamine | chemicalbook.comnih.gov |

| Catalytic Approaches | Aryl boronic acids and brominated precursors | Palladium-catalyzed cross-coupling (e.g., Suzuki) | mdpi.comresearchgate.netresearchgate.net |

Palladium-Catalyzed Coupling Reactions in Benzamide Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. longdom.orgchromatographyonline.com These reactions are instrumental in the synthesis of complex aromatic compounds like this compound. The versatility of palladium catalysis allows for various strategic approaches to assemble the target molecule.

Key palladium-catalyzed reactions applicable to benzamide synthesis include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. waters.com For instance, a suitably protected 2-(methylamino)benzoic acid derivative could be coupled with a bromine source, or a 4-bromo-2-aminobenzoic acid derivative could be functionalized. A study on the synthesis of related bromo-aniline derivatives utilized a Pd(PPh₃)₄ catalyst with K₃PO₄ as a base at 90 °C to achieve successful Suzuki coupling. wikipedia.org

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond between an aryl halide and an amine. It could be strategically employed to introduce the methylamino group onto a 2,4-dibromobenzamide (B2968935) precursor, offering a direct route to the desired amine functionality.

Heck Coupling: This reaction forms a carbon-carbon bond between an aryl halide and an alkene. longdom.org While not directly forming the core benzamide, it could be used to introduce other substituents if further derivatization of the scaffold were required.

Carbonylative Coupling: Reactions such as carbonylative Suzuki coupling can introduce a carbonyl group (C=O) into a molecule. chromatographyonline.com This could be a key step in forming the benzamide moiety itself from an appropriately substituted aniline (B41778) and a carbon monoxide source.

The choice of ligand, base, solvent, and reaction temperature is critical for optimizing these transformations, preventing side reactions, and ensuring high yields.

Table 1: Overview of Relevant Palladium-Catalyzed Reactions

| Coupling Reaction | Reactants | Bond Formed | Potential Application in Synthesis |

| Suzuki-Miyaura | Aryl Halide + Organoboron | C-C | Coupling of aromatic rings or introduction of alkyl groups. |

| Buchwald-Hartwig | Aryl Halide + Amine | C-N | Direct introduction of the methylamino group. |

| Heck | Aryl Halide + Alkene | C-C | Functionalization of the aromatic ring with vinyl groups. |

| Stille | Aryl Halide + Organotin | C-C | Versatile C-C bond formation, similar to Suzuki. orgchemboulder.com |

| Carbonylative | Aryl Halide + CO + Nucleophile | C-C(O) | Formation of the benzamide functional group. chromatographyonline.com |

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed reactions are often highly atom-economical compared to classical stoichiometric reactions.

Use of Safer Solvents and Reagents: Selecting solvents with lower toxicity, environmental persistence, and safety hazards. Replacing hazardous reagents with safer alternatives is a primary goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. numberanalytics.com The use of highly active catalysts can lower the activation energy of reactions, allowing for milder conditions.

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents is a fundamental principle. numberanalytics.com The high turnover numbers of palladium catalysts make them ideal for this purpose.

Waste Prevention: Designing syntheses to prevent waste rather than treating or cleaning up waste after it has been created.

Table 2: Green Chemistry Principles in Benzamide Synthesis

| Principle | Application to this compound Synthesis |

| Prevention | Optimize reaction steps to minimize byproduct formation. |

| Atom Economy | Favor addition and coupling reactions over multi-step processes with protecting groups. |

| Less Hazardous Synthesis | Choose less toxic starting materials and reagents. |

| Designing Safer Chemicals | The final product's application dictates this, but synthesis aims for purity to avoid toxic impurities. |

| Safer Solvents & Auxiliaries | Replace chlorinated solvents with greener alternatives like 2-MeTHF, ethanol, or water where feasible. |

| Design for Energy Efficiency | Use highly active catalysts to lower reaction temperatures; explore microwave or flow chemistry. numberanalytics.com |

| Use of Renewable Feedstocks | Source starting materials from renewable biomass if possible, though challenging for this specific structure. |

| Reduce Derivatives | Avoid unnecessary protecting group steps to shorten the synthesis and reduce waste. |

| Catalysis | Employ palladium or other metal catalysts to run reactions efficiently with minimal waste. |

| Design for Degradation | Not directly applicable to the synthesis of a stable chemical, but relevant to solvent and reagent choice. |

| Real-time Analysis | Use in-process analytical techniques to monitor reaction completion and prevent over-processing. |

| Safer Chemistry for Accident Prevention | Choose stable reagents and design processes to minimize risks of explosions or fires. |

Microwave-Assisted and Flow Chemistry Implementations

To enhance the efficiency, speed, and safety of synthesis, modern enabling technologies like microwave reactors and flow chemistry platforms are increasingly utilized. sielc.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate chemical reactions by efficiently and uniformly heating the reaction mixture. For the synthesis of this compound, palladium-catalyzed coupling steps are often prime candidates for microwave heating. This can reduce reaction times from many hours to mere minutes, often improving yields and reducing the formation of thermal degradation byproducts.

Flow Chemistry: In flow chemistry, reagents are pumped through a network of tubes or channels where the reaction occurs. This approach offers superior control over reaction parameters like temperature, pressure, and mixing. A multi-step synthesis of this compound could be designed as a continuous flow process, potentially integrating reaction, workup, and even initial purification steps. This method enhances safety by minimizing the volume of hazardous materials at any given time and improves reproducibility and scalability. sielc.com

Table 3: Comparison of Synthesis Technologies

| Parameter | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours | Seconds to minutes |

| Temperature Control | Slower, potential for hotspots | Rapid, uniform heating | Precise and instantaneous |

| Scalability | Can be challenging | Limited by reactor size | Readily scalable by running longer |

| Safety | Higher risk with large volumes | Improved due to small scale | Highest level of safety |

| Reproducibility | Variable | Good | Excellent |

Advanced Purification Techniques for Research-Grade Purity

Achieving research-grade purity (>98-99%) for this compound requires advanced purification techniques that go beyond simple filtration or basic column chromatography. The choice of method depends on the nature of the impurities remaining after synthesis.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating a target compound from closely related impurities. jocpr.comgilson.com By selecting an appropriate stationary phase (e.g., C18 for reverse-phase) and optimizing the mobile phase composition, high-resolution separations can be achieved. labcompare.com The scalability of modern HPLC systems allows for the purification of material from milligrams to kilograms, making it suitable for producing high-purity batches for research. sielc.comgilson.com

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular "green" purification technique that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase. jocpr.com It is particularly effective for separating complex mixtures and chiral compounds. chromatographyonline.comwikipedia.org For a molecule like this compound, SFC offers advantages such as faster separations and reduced consumption of organic solvents compared to HPLC. chromatographyonline.com The collected fractions are also easier to process since the CO₂ evaporates upon depressurization. jst.go.jp

Crystallization: Crystallization is a fundamental and highly effective technique for purifying solid compounds. orgchemboulder.com The process involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of highly ordered, pure crystals, while impurities remain in the solvent (mother liquor). longdom.orgorgchemboulder.comlibretexts.org Techniques like seeding, solvent layering, or temperature cycling can be employed to optimize crystal formation and achieve maximum purity. numberanalytics.com Recrystallization can be a final polishing step to obtain material of the highest analytical grade. jove.com

Table 4: Advanced Purification Methodologies

| Technique | Principle | Primary Application | Advantages |

| Preparative HPLC | Differential partitioning between a liquid mobile phase and solid stationary phase. nih.gov | Isolation of target compound from byproducts and isomers. | High resolution, applicable to a wide range of compounds. jocpr.comlabcompare.com |

| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid mobile phase (e.g., CO₂). wikipedia.org | Chiral separations, purification of moderately polar compounds. | Fast, reduced organic solvent use, easy product recovery. chromatographyonline.comjocpr.com |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. longdom.orgorgchemboulder.com | Final purification of solid compounds to achieve high purity. | Cost-effective, can yield very pure material, scalable. jove.com |

Elucidation of Structure and Reactivity Through Advanced Characterization

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This analysis provides invaluable insights into the molecule's conformation, how it packs in the solid state, and the non-covalent forces that govern its crystal lattice.

Determination of Molecular Conformation and Crystal Packing

An X-ray diffraction study of a suitable single crystal of 4-Bromo-2-(methylamino)benzamide would reveal critical data, including bond lengths, bond angles, and torsion angles. This information defines the molecule's intrinsic conformation—for instance, the planarity of the benzamide (B126) group relative to the phenyl ring and the orientation of the methylamino substituent. Furthermore, the analysis would describe the crystal packing, detailing the unit cell parameters and the arrangement of molecules within it, which is fundamental to understanding the material's physical properties.

Investigation of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal structure would elucidate the network of intermolecular interactions that stabilize the crystal lattice. Key interactions expected for this compound would include:

Hydrogen Bonding: The amide and methylamino groups are capable of forming strong hydrogen bonds (N-H···O), likely creating dimers or extended chains that are common motifs in benzamide structures.

π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions, further contributing to the stability of the crystal packing.

A detailed analysis would quantify the distances and angles of these interactions, defining their strength and role in the supramolecular assembly.

Analysis of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for chemical compounds. Different polymorphs can exhibit distinct physical properties. A comprehensive study would involve screening for different crystalline forms of this compound under various crystallization conditions. Likewise, co-crystallization experiments could be performed to see how its interaction with other molecules might alter its crystal structure and properties. Currently, no specific studies on the polymorphism or co-crystallization of this compound are documented.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the chemical structure of a molecule in solution and, with specialized techniques, in the solid state.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

While a standard one-dimensional ¹H and ¹³C NMR spectrum provides initial information, 2D NMR techniques are required for an unambiguous assignment of all proton and carbon signals, especially for a substituted aromatic ring.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon atom to which it is directly attached, identifying C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons (like the carbonyl and bromine-substituted carbons) and piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, helping to confirm the conformation, such as the spatial relationship between the methyl group protons and the adjacent aromatic proton.

Without experimental spectra, a definitive assignment and data table for this compound cannot be generated.

Solid-State NMR Spectroscopy for Crystalline Structure Analysis

Solid-state NMR (ssNMR) spectroscopy serves as a powerful complementary technique to X-ray diffraction for studying crystalline materials. It is particularly valuable when suitable single crystals cannot be grown. ssNMR can provide information about the number of unique molecules in the crystallographic asymmetric unit and can probe the local environment of atoms like carbon and nitrogen, offering insights into the intermolecular interactions present in the solid state. No ssNMR studies for this compound have been reported.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide its exact mass, confirming its molecular formula of C₈H₉BrN₂O.

The fragmentation pattern observed in mass spectrometry reveals the stability of different parts of the molecule. Due to the lack of a specific mass spectrum for this compound, the fragmentation of analogous compounds such as 4-Bromo-N-methylbenzamide and 4-Bromo-N-methylaniline can provide valuable insights. nih.govnih.gov The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M+2 peak for bromine-containing fragments, where the two peaks are of similar intensity.

Key fragmentation pathways for aromatic amides and amines include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom can break. For this compound, this could lead to the loss of the methyl group from the methylamino substituent.

Loss of the Amide Group: The entire carboxamide group (-C(O)NH₂) or a related fragment can be lost.

Cleavage of the C-Br Bond: The bond between the aromatic ring and the bromine atom can break, leading to a fragment ion without bromine. docbrown.info

Ring Fragmentation: The benzene (B151609) ring itself can break apart, though this typically requires higher energy.

A plausible fragmentation pathway for this compound would likely involve initial loss of the amide group or cleavage at the methylamino group, followed by further fragmentation of the aromatic ring. The presence of the bromine atom would be a clear marker in the mass spectrum, aiding in the identification of fragments containing this part of the molecule.

Table 1: Predicted Mass Spectrometry Data for Key Fragments of this compound and Related Compounds

| Fragment Description | Proposed Structure/Formula | Predicted m/z | Source for Analogous Fragmentation |

| Molecular Ion | [C₈H₉BrN₂O]⁺ | 228/230 | nih.gov |

| Loss of Amide Radical | [C₈H₈BrN]⁺ | 185/187 | General Amide Fragmentation |

| Loss of Methyl Group | [C₇H₆BrN₂O]⁺ | 213/215 | Alpha-Cleavage of Amines |

| Bromophenyl Cation | [C₆H₄Br]⁺ | 155/157 | docbrown.info |

Note: The m/z values are presented as a pair to represent the two major isotopes of bromine (⁷⁹Br/⁸¹Br). The data is predicted based on fragmentation patterns of analogous compounds.

Vibrational Spectroscopy for Functional Group and Conformational Insights (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate.

For this compound, the key functional groups are the aromatic ring, the secondary amine (methylamino group), and the primary amide. Based on data from related compounds like N-methylbenzamide and 2-bromo-4-methylaniline, the following vibrational modes are expected: chemicalbook.comnih.gov

N-H Stretching: The N-H bonds in the primary amide and the secondary amine will exhibit stretching vibrations, typically in the region of 3400-3200 cm⁻¹. The primary amide will show two bands (asymmetric and symmetric stretching), while the secondary amine will show a single band.

C=O Stretching: The carbonyl group of the amide (Amide I band) will have a strong, characteristic absorption band around 1680-1630 cm⁻¹.

N-H Bending: The N-H bending vibration of the amide (Amide II band) is expected to appear around 1650-1550 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bonds will be present in the 1400-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond will have a stretching vibration at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Source for Analogous Data |

| N-H Stretch | Primary Amide | ~3350 and ~3180 | chemicalbook.com |

| N-H Stretch | Secondary Amine | ~3400 | nih.gov |

| C-H Stretch | Aromatic | 3100-3000 | nih.gov |

| C=O Stretch (Amide I) | Primary Amide | ~1660 | chemicalbook.com |

| N-H Bend (Amide II) | Primary Amide | ~1600 | chemicalbook.com |

| C=C Stretch | Aromatic | 1600-1450 | nih.gov |

| C-N Stretch | Amine/Amide | 1400-1200 | chemicalbook.comnih.gov |

| C-Br Stretch | Bromo-Aromatic | 600-500 | nih.gov |

Note: The predicted wavenumbers are based on spectral data for analogous compounds and general spectroscopic correlation tables.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, primarily ultraviolet-visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*.

The benzamide chromophore, along with the auxochromic methylamino and bromo substituents, will influence the absorption spectrum. The presence of the nitrogen and oxygen atoms with their non-bonding electrons (n electrons) and the π-electron system of the benzene ring are key to its electronic structure.

Based on data for related aromatic amines and benzamides, this compound is expected to exhibit strong absorption bands in the ultraviolet region. researchgate.net The primary π → π* transitions of the benzene ring are likely to be observed, potentially red-shifted (shifted to longer wavelengths) due to the presence of the substituents. The n → π* transitions, which are typically weaker, may also be present.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could provide further insights into the electronic structure and de-excitation pathways of the molecule. The fluorescence properties would be dependent on the nature of the lowest excited singlet state and the efficiency of non-radiative decay processes.

Table 3: Predicted Electronic Absorption Data for this compound

| Electronic Transition | Chromophore/System | Predicted λmax (nm) | Source for Analogous Data |

| π → π | Substituted Benzene Ring | ~200-250 | General Aromatic Compounds |

| π → π (Conjugated System) | Benzamide | ~250-300 | researchgate.net |

| n → π* | Carbonyl/Amine | ~300-350 | researchgate.net |

Note: The predicted absorption maxima (λmax) are estimations based on the electronic spectra of analogous aromatic amines and benzamides.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are employed to determine the optimized geometry, electronic landscape, and predicted spectroscopic parameters of 4-Bromo-2-(methylamino)benzamide.

A fundamental step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. researchgate.net For this compound, this would reveal the most stable conformation, including critical bond lengths, bond angles, and dihedral angles that define its shape. The resulting optimized structure represents a local minimum on the energetic landscape, ensuring that all calculated properties correspond to a stable molecular state.

Note: The following data is illustrative of typical results from a DFT/B3LYP/6-311++G(d,p) calculation and is not based on published experimental data for this specific molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.24 Å |

| C-N (amide) | 1.37 Å | |

| C-Br | 1.91 Å | |

| C-N (amine) | 1.39 Å | |

| Bond Angle | O=C-N | 123.5° |

| C-C-Br | 119.8° | |

| C-N-C (amine) | 121.5° | |

| Dihedral Angle | C-C-N-H | 180.0° |

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. A smaller energy gap suggests higher reactivity.

Note: The following data is hypothetical and serves to illustrate the typical output of a DFT analysis.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.80 eV |

| Energy Gap (ΔE) | 4.45 eV |

DFT calculations are highly effective at predicting spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. esisresearch.orgresearchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.govnih.gov These predictions are invaluable for assigning signals in experimental spectra and verifying the chemical environment of each atom.

Vibrational Frequencies: The vibrational modes of a molecule can be calculated and correlated with experimental Infrared (IR) and Raman spectra. esisresearch.orgresearchgate.net Key vibrational frequencies, such as the C=O stretch of the amide, N-H stretches of the amine and amide groups, and C-Br stretch, can be assigned. A comparison between calculated and experimental frequencies often requires a scaling factor to account for anharmonicity. researchgate.net

Note: The following table provides examples of predicted vibrational frequencies and is for illustrative purposes only.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (amine) | 3450 cm⁻¹ | Stretching of the secondary amine N-H bond |

| N-H Stretch (amide) | 3350 cm⁻¹ | Stretching of the amide N-H bond |

| C=O Stretch | 1685 cm⁻¹ | Carbonyl stretching of the amide group. researchgate.net |

| C-N Stretch (amide) | 1380 cm⁻¹ | Stretching of the amide C-N bond |

| C-Br Stretch | 650 cm⁻¹ | Stretching of the Carbon-Bromine bond |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netlibretexts.org It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive behavior. The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atoms. These sites are the primary locations for electrophilic interactions.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the amide and amine protons, making them susceptible to nucleophilic attack.

Intermediate Potential (Green): Covering the carbon framework of the benzene (B151609) ring.

The MEP map provides a clear visual representation of where the molecule is most likely to interact with other chemical species. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the distribution and characteristics of the HOMO and LUMO. The spatial arrangement of these orbitals is key to understanding chemical reactivity and the nature of electronic transitions.

In this compound, FMO analysis would likely reveal:

HOMO: The highest occupied molecular orbital is expected to be distributed primarily over the electron-donating methylamino group and the π-system of the benzene ring. This indicates that these are the regions from which an electron is most likely to be removed during an electrophilic reaction.

LUMO: The lowest unoccupied molecular orbital is anticipated to be localized mainly on the benzamide (B126) moiety, particularly around the carbonyl group and the aromatic ring. This area represents the most probable site for accepting an electron in a nucleophilic reaction.

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Properties

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns closely with classical Lewis structures. wikipedia.orgwisc.eduq-chem.com This method allows for the investigation of intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their strength. For this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups.

Note: The following table contains hypothetical NBO analysis results to illustrate the concept.

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Theory for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π*(C-N amide) | 25.5 |

| LP(1) N (amine) | π*(C-C ring) | 45.2 |

| π(C-C ring) | π*(C-C ring) | 20.8 |

Non-Linear Optical (NLO) Properties: Molecules with significant intramolecular charge transfer, large dipole moments, and high hyperpolarizability are of interest for NLO applications in materials science and optoelectronics. DFT calculations can predict NLO properties, primarily the first-order hyperpolarizability (β). A high β value indicates a strong NLO response. The electronic structure of this compound, featuring donor (methylamino) and acceptor-like (benzamide) groups, suggests it may possess notable NLO properties.

Note: The following are illustrative values for NLO properties.

Table 5: Calculated NLO Properties for this compound (Illustrative Data)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 28 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Computational Studies of Reaction Mechanisms and Pathways

Currently, there is a lack of specific published computational studies detailing the reaction mechanisms and pathways for the synthesis or degradation of this compound. Theoretical investigations in this area would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction coordinates. These studies would aim to identify transition states, calculate activation energies, and elucidate the step-by-step process of bond formation and cleavage. Such computational work would be invaluable for optimizing synthetic routes and understanding the compound's stability and reactivity profile.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. As of now, specific Hirshfeld surface analysis studies for this compound have not been reported in the scientific literature.

Were such a study to be conducted, it would involve mapping the electron distribution of the molecule's crystal structure to generate a unique surface. This surface would then be used to create 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For this compound, this analysis would be expected to reveal the nature and extent of hydrogen bonding (N-H···O), halogen bonding (C-Br···O or C-Br···N), and other van der Waals forces that govern the crystal packing. The insights gained would be critical for understanding the compound's solid-state properties, such as its melting point and solubility.

Molecular Docking Simulations for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to generate hypotheses about how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

There are currently no published molecular docking studies specifically featuring this compound as the ligand. The process of conducting such a study would involve:

Selection of a Biological Target: A protein or enzyme implicated in a disease pathway of interest would be chosen.

Preparation of Ligand and Target Structures: The 3D structures of both this compound and the target protein would be prepared for the simulation.

Docking Simulation: A docking algorithm would be used to explore the conformational space of the ligand within the active site of the target, predicting the most stable binding poses.

Analysis of Interactions: The resulting poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity.

The results of such simulations would provide valuable, albeit hypothetical, insights into the potential biological activity of this compound and could guide the design of future experimental studies.

Role of 4 Bromo 2 Methylamino Benzamide in Advanced Chemical Research and Development

Scaffold in the Design and Synthesis of Novel Organic Molecules

The structural framework of 4-bromo-2-(methylamino)benzamide provides a robust scaffold for the design and synthesis of new organic molecules with potential applications in medicinal chemistry and materials science.

Precursor for Complex Heterocyclic Systems

This compound is a key precursor in the synthesis of complex heterocyclic systems. The presence of the amino and amide functionalities allows for intramolecular cyclization reactions to form various heterocyclic rings. For instance, it can be utilized in the synthesis of quinazolinones, a class of compounds with significant biological activities. The general strategy involves the reaction of the amino group with a suitable cyclizing agent, leading to the formation of the heterocyclic core.

Building Block in Multi-Step Organic Synthesis

In multi-step organic synthesis, this compound serves as a fundamental building block. savemyexams.com Its functional groups can be selectively modified to introduce new functionalities and build molecular complexity. For example, the benzamide (B126) portion can be hydrolyzed or reduced, while the methylamino group can be further alkylated or acylated. The bromine atom also provides a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. This versatility makes it an important intermediate in the synthesis of complex target molecules.

Exploration of Bromine Reactivity for Diversification Strategies

The bromine atom on the aromatic ring of this compound is a key feature that enables a wide array of diversification strategies through various chemical reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

The bromine atom in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. This is a widely used method for creating complex molecular architectures. nih.govnih.gov

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. This reaction is valuable for the synthesis of stilbenes and other vinylated aromatic compounds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a straightforward route to aryl alkynes.

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organostannane reagent.

These cross-coupling reactions allow for the introduction of a wide range of substituents at the 4-position of the benzamide ring, providing a powerful strategy for generating libraries of diverse compounds for screening and optimization in drug discovery and materials science. rwth-aachen.de

Table 1: Overview of Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Product Type | Catalyst System |

| Suzuki | Aryl/Vinyl Boronic Acid | Biaryl/Vinylarene | Pd catalyst, Base |

| Heck | Alkene | Substituted Alkene | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | Aryl Alkyne | Pd/Cu catalyst, Base |

| Stille | Organostannane | Aryl/Vinyl Derivative | Pd catalyst |

Nucleophilic Aromatic Substitution Studies

While less common for aryl bromides compared to activated aryl chlorides or fluorides, the bromine atom in this compound can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. chemistrysteps.comresearchgate.netnih.gov For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which is not the case for this compound. youtube.comlibretexts.org However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atom can be achieved. chemistrysteps.com The mechanism often involves the formation of a highly reactive benzyne (B1209423) intermediate or a Meisenheimer complex. chemistrysteps.comyoutube.comlibretexts.org These studies are important for understanding the fundamental reactivity of substituted aromatic systems. nih.gov

Development of Chemical Probes and Research Tools

Derivatives of this compound have been explored in the development of chemical probes and research tools. By functionalizing the molecule through the reactions described above, researchers can synthesize tailored molecules to study biological processes. For example, a related compound, 4-Bromo-Benzamide, has been investigated as an inhibitor of poly(ADP-ribose) polymerase (PARP), although it was found to be a relatively non-selective and insufficiently potent to be considered a chemical probe. chemicalprobes.org This highlights the importance of this scaffold in the iterative process of designing more potent and selective research tools. The ability to systematically modify the structure of this compound allows for the fine-tuning of its properties to create specific molecular probes for biological targets.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data for the chemical compound This compound corresponding to the detailed topics requested.

The compound, with CAS Number 1369866-48-7, is listed by chemical suppliers, indicating it is available for purchase and likely used as a synthetic intermediate or building block in chemical research. labsolu.calabcompare.comlabcompare.com However, detailed studies on its role in advanced chemical research and development, including the synthesis of labeled analogs, its use in biological target identification, its applications in supramolecular chemistry, or its contributions to synthetic methodology development, are not documented in accessible publications or patents.

The search did not yield any papers or reports that would allow for a scientifically accurate and informative discussion on the following specific points of the requested outline:

Contributions to Methodology Development in Organic Synthesis

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as no such findings have been published for this specific molecule.

Future Directions and Emerging Research Perspectives

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the art of chemical synthesis, moving it from a trial-and-error-based practice to a more predictive and efficient endeavor. For 4-Bromo-2-(methylamino)benzamide, these computational tools offer the potential to significantly streamline its synthesis and the design of its derivatives.

Furthermore, machine learning algorithms can be employed to optimize reaction conditions. By learning from experimental data, these models can predict the optimal temperature, solvent, catalyst, and reaction time to maximize the yield and purity of this compound. beilstein-journals.orgnih.govresearchgate.netnih.govsemanticscholar.org This data-driven approach minimizes the number of experiments required, saving time and resources. While direct ML applications for the synthesis of this compound are yet to be published, the general success of these techniques in optimizing similar amide formation reactions suggests a promising future. beilstein-journals.orgresearchgate.net

Table 1: Potential AI/ML Applications in the Synthesis of this compound

| Application Area | Potential Benefit |

| Retrosynthesis Planning | Discovery of novel, more efficient synthetic routes. |

| Reaction Condition Optimization | Increased yield and purity, reduced experimental workload. |

| Reagent Selection | Identification of more sustainable or cost-effective reagents. |

| Byproduct Prediction | Proactive identification and mitigation of side reactions. |

Exploration of Sustainable and Green Synthetic Routes for Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives presents several opportunities for the application of greener methodologies.

A primary focus in the green synthesis of amides is the development of catalytic methods that avoid the use of stoichiometric activating agents, which generate significant waste. researchgate.net For the synthesis of this compound derivatives, enzymatic catalysis offers a highly attractive, sustainable alternative. Lipases, for example, have been successfully used to catalyze amide bond formation under mild conditions, often in greener solvents. nih.gov The application of enzymes like Candida antarctica lipase (B570770) B (CALB) could provide a highly selective and environmentally friendly route to this and related benzamides. nih.gov

Another avenue for greening the synthesis is the use of solvent-free reaction conditions or the replacement of traditional volatile organic solvents with more benign alternatives like water or bio-based solvents. researchgate.netsemanticscholar.org For example, the synthesis of amides has been demonstrated using a solvent-free method with boric acid as a catalyst, which could potentially be adapted for the production of this compound. researchgate.netsemanticscholar.org Research into the direct amidation of carboxylic acids and amines, catalyzed by transition metals or other catalysts, also holds promise for more atom-economical syntheses. rsc.org

Advanced Characterization Techniques for Dynamic Chemical Systems

The study of dynamic chemical systems, where molecules are in a state of flux, provides deep insights into reaction mechanisms, conformational changes, and intermolecular interactions. For this compound, advanced characterization techniques can illuminate its behavior in solution and its interactions with other molecules.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating conformational dynamics, such as the restricted rotation around the amide C-N bond. researchgate.net Variable temperature NMR studies could determine the energy barrier to rotation in this compound, providing information about its structural rigidity and the influence of the bromo and methylamino substituents. Such studies have been performed on related benzamide (B126) and imidazole (B134444) derivatives to understand tautomeric equilibria and rotational barriers. researchgate.netmdpi.comresearchgate.net

The principles of dynamic covalent chemistry (DCC) could also be applied to libraries containing this compound or its derivatives. nih.gov By using reversible reactions, it is possible to generate a dynamic library of compounds that can adapt its composition in the presence of a biological target, leading to the amplification of the best-binding ligand. nih.gov Advanced analytical techniques such as mass spectrometry and HPLC would be crucial in monitoring the evolution of such dynamic combinatorial libraries.

High-Throughput Synthesis and Screening for Chemical Library Development

The development of chemical libraries based on a common scaffold is a cornerstone of modern drug discovery and materials science. The this compound structure presents a versatile scaffold for the creation of diverse compound libraries. nih.govnih.govlifechemicals.com

High-throughput synthesis (HTS) techniques, often employing robotic automation, can be utilized to rapidly generate a large number of derivatives of this compound. researchgate.net By systematically varying the substituents on the aromatic ring or the amide nitrogen, a library with a wide range of chemical and physical properties can be constructed. For instance, the bromine atom can serve as a handle for further functionalization through cross-coupling reactions, such as the Suzuki coupling, to introduce a variety of aryl or alkyl groups. mdpi.com

Once synthesized, these chemical libraries can be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. researchgate.net This parallel approach significantly accelerates the discovery process. While specific high-throughput synthesis and screening campaigns for this compound have not been detailed in the literature, the general methodologies are well-established for other benzamide and heterocyclic scaffolds. nih.govresearchgate.netnih.govnanobioletters.com The development of such libraries from the this compound scaffold could lead to the discovery of new bioactive molecules or materials with novel applications.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-(methylamino)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a brominated benzoyl chloride with methylamine derivatives under controlled conditions. For example, methyl 4-bromo-2-(methylamino)benzoate (a structurally related compound) is synthesized via nucleophilic substitution or Buchwald-Hartwig amination, with yields optimized by using palladium catalysts and inert atmospheres . Reaction temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents are critical for minimizing side products like dehalogenated byproducts.

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the methylamino group’s position and bromine substitution pattern. Aromatic proton splitting patterns distinguish ortho/para isomers .

- Mass Spectrometry (HRMS) : Validates molecular weight (258.11 g/mol for methyl ester analogs) and detects halogen isotopes (e.g., Br/Br doublet) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though bromine’s high electron density may complicate data collection. SHELX programs are widely used for refinement .

Q. What safety precautions are required when handling this compound?

While specific toxicological data are limited, brominated benzamides generally require:

Q. How does solubility impact experimental design for this compound?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). For biological assays, pre-dissolve in DMSO (<1% v/v) to avoid cellular toxicity. Solubility tests via UV-Vis spectroscopy at varying pH (4–9) are recommended to optimize buffer systems .

Advanced Research Questions

Q. How can structural modifications enhance the pharmacological activity of this compound derivatives?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO) at the 5-position increases electrophilicity, enhancing interactions with enzyme active sites. Conversely, methyl groups improve lipophilicity for blood-brain barrier penetration .

- Bioisosteric Replacement : Replacing bromine with trifluoromethyl (-CF) retains steric bulk while altering metabolic stability .

Q. What crystallographic challenges arise in resolving the structure of this compound?

Q. How should contradictory data in enzyme inhibition assays be addressed?

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes with proteins (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100+ ns .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity to guide synthetic priorities .

Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

Q. What strategies resolve low yields in cross-coupling reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.